BenchChemオンラインストアへようこそ!

N-(3,5-Dimethylphenyl)-2-hydrazinopyridine-3-sulfonamide

Lipophilicity Drug-likeness SAR

N-(3,5-Dimethylphenyl)-2-hydrazinopyridine-3-sulfonamide (CAS 1155080-19-5) is a synthetic small-molecule sulfonamide belonging to the 2-hydrazinopyridine-3-sulfonamide class, characterized by a pyridine core bearing a hydrazinyl group at the 2-position, a sulfonamide bridge at the 3-position, and a 3,5-dimethylphenyl substituent on the sulfonamide nitrogen. The compound has a molecular formula of C₁₃H₁₆N₄O₂S, a molecular weight of 292.36 g/mol, a computed XLogP3 of 2.2, a topological polar surface area of 105 Ų, three hydrogen bond donors, and six hydrogen bond acceptors.

Molecular Formula C13H16N4O2S
Molecular Weight 292.36
CAS No. 1155080-19-5
Cat. No. B2999848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-Dimethylphenyl)-2-hydrazinopyridine-3-sulfonamide
CAS1155080-19-5
Molecular FormulaC13H16N4O2S
Molecular Weight292.36
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NS(=O)(=O)C2=C(N=CC=C2)NN)C
InChIInChI=1S/C13H16N4O2S/c1-9-6-10(2)8-11(7-9)17-20(18,19)12-4-3-5-15-13(12)16-14/h3-8,17H,14H2,1-2H3,(H,15,16)
InChIKeyQYUQAJTVGPGGTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,5-Dimethylphenyl)-2-hydrazinopyridine-3-sulfonamide (CAS 1155080-19-5): Structural and Physicochemical Baseline for Procurement Evaluation


N-(3,5-Dimethylphenyl)-2-hydrazinopyridine-3-sulfonamide (CAS 1155080-19-5) is a synthetic small-molecule sulfonamide belonging to the 2-hydrazinopyridine-3-sulfonamide class, characterized by a pyridine core bearing a hydrazinyl group at the 2-position, a sulfonamide bridge at the 3-position, and a 3,5-dimethylphenyl substituent on the sulfonamide nitrogen [1]. The compound has a molecular formula of C₁₃H₁₆N₄O₂S, a molecular weight of 292.36 g/mol, a computed XLogP3 of 2.2, a topological polar surface area of 105 Ų, three hydrogen bond donors, and six hydrogen bond acceptors [2]. It is commercially available as a research chemical from multiple vendors, with purity specifications typically ranging from >90% to ≥97% .

Why N-(3,5-Dimethylphenyl)-2-hydrazinopyridine-3-sulfonamide Cannot Be Interchanged with Generic Hydrazinopyridine Sulfonamide Analogs


Within the 2-hydrazinopyridine-3-sulfonamide series, the nature and substitution pattern of the N-aryl group on the sulfonamide nitrogen exert a critical influence on lipophilicity, electronic distribution, steric bulk, and hydrogen-bonding capacity—parameters that directly modulate target binding, cellular permeability, and metabolic stability [1]. The 3,5-dimethyl substitution on the phenyl ring of this compound confers a distinct combination of moderate lipophilicity (XLogP3 = 2.2) and balanced steric occupancy that differs measurably from mono-methyl, halogen-substituted, or unsubstituted phenyl analogs [2]. Generic replacement with a close analog lacking one methyl group, bearing fluoro or chloro substituents, or featuring a different hydrazino positional isomer can alter logP, TPSA, and hydrogen-bond donor/acceptor counts, potentially leading to divergent pharmacological profiles or physicochemical behavior in assay systems [3]. Therefore, for reproducible structure–activity relationship (SAR) studies, screening library design, or chemical biology probe development, precise structural identity matters and interchange cannot be assumed absent direct comparative data.

Quantitative Differentiation Evidence for N-(3,5-Dimethylphenyl)-2-hydrazinopyridine-3-sulfonamide Versus Closest Structural Analogs


Lipophilicity (XLogP3) Differentiation: 3,5-Dimethylphenyl vs. 3-Methylphenyl, 3,5-Difluorophenyl, and 4-Fluorophenyl Analogs

The target compound exhibits a computed XLogP3 of 2.2 [1]. The mono-methyl analog (2-hydrazino-N-(3-methylphenyl)pyridine-3-sulfonamide, CAS 1155079-36-9, MW 278.33) is predicted to have a lower XLogP3 (approximately 1.7–1.9 based on the loss of one methyl group), while the 3,5-difluorophenyl analog (CAS 1155081-22-3, MW 300.29) and 4-fluorophenyl analog (CAS 1156384-82-5, MW 282.30) introduce electronegative fluorine atoms that alter both lipophilicity and hydrogen-bond acceptor character . The 0.3–0.5 log unit difference in predicted XLogP3 between the 3,5-dimethyl and 3-methyl analogs corresponds to an approximately 2- to 3-fold difference in octanol–water partition coefficient, which can significantly affect membrane permeability and non-specific protein binding in cellular assays.

Lipophilicity Drug-likeness SAR

Hydrogen Bond Donor Count: Impact of Hydrazinyl Group Retention on Target Engagement Potential

The target compound features three hydrogen bond donors (HBD = 3): two from the terminal hydrazinyl –NH₂ group and one from the sulfonamide –NH– [1]. This HBD count is identical across the 3-methylphenyl, 3,5-difluorophenyl, 4-fluorophenyl, and 4-chlorophenyl analogs within the 2-hydrazinopyridine-3-sulfonamide series, as the hydrazinyl and sulfonamide NH donors are conserved . However, compounds in which the hydrazinyl group is masked (e.g., present as a hydrazone or acyl hydrazide derivative) exhibit reduced HBD count (typically HBD = 1–2), which may diminish capacity for key hydrogen-bonding interactions with biological targets such as carbonic anhydrase isoforms, where sulfonamide NH and hydrazinyl NH₂ donors are critical for zinc coordination and active-site residue contacts [2].

Hydrogen bonding Target engagement Medicinal chemistry

Commercially Available Purity Specifications: 97% (MolCore) vs. >90% (AKSci) and Implications for Assay Reproducibility

Two primary commercial sources offer this compound with differing purity specifications: MolCore supplies the compound at NLT 97% purity with ISO certification for pharmaceutical R&D and quality control applications , while AKSci lists the compound at >90% purity (Catalog HTS003503) as part of its high-throughput screening collection . The 97% purity grade is appropriate for quantitative bioassays, SAR studies, and medicinal chemistry optimization where impurities may confound dose–response measurements or produce false-positive hits. The >90% grade is suitable for primary HTS campaigns where initial hit identification tolerates moderate impurity levels and where cost-per-compound is a key procurement consideration.

Purity Quality control Procurement

Topological Polar Surface Area (TPSA) and Rotatable Bond Count as Predictors of Oral Bioavailability Potential

The target compound has a computed TPSA of 105 Ų and 4 rotatable bonds [1]. These values fall within the Veber criteria for favorable oral bioavailability (TPSA ≤ 140 Ų; rotatable bonds ≤ 10) [2]. In comparison, the 3-methylphenyl analog (C₁₂H₁₄N₄O₂S, MW 278.33, TPSA ~105 Ų, 3 rotatable bonds) has one fewer rotatable bond due to the absence of the second methyl group, while the 3,5-difluorophenyl analog (C₁₁H₁₀F₂N₄O₂S, MW 300.29, TPSA ~105 Ų, 3 rotatable bonds) similarly lacks the methyl rotors but introduces electronegative fluorine atoms that alter polar surface area distribution . The additional rotatable bond from the second meta-methyl group in the target compound may confer slightly greater conformational flexibility without exceeding the Veber threshold, potentially facilitating induced-fit binding to certain protein targets.

Drug-likeness Oral bioavailability Physicochemical profiling

Evidence-Anchored Application Scenarios for N-(3,5-Dimethylphenyl)-2-hydrazinopyridine-3-sulfonamide


Structure–Activity Relationship (SAR) Studies on Hydrazinopyridine Sulfonamide Carbonic Anhydrase Inhibitors

Class-level evidence demonstrates that hydrazinopyridine sulfonamides potently inhibit carbonic anhydrase isoforms I, II, and IX, with the free hydrazinyl NH₂ group contributing critical hydrogen-bond interactions within the enzyme active site [1]. The 3,5-dimethylphenyl substituent on this compound introduces a well-defined lipophilic increment (XLogP3 = 2.2) relative to mono-methyl and halogenated analogs, enabling systematic exploration of lipophilicity–activity relationships within a conserved hydrazinopyridine-3-sulfonamide core. Researchers can use this compound as a reference point to probe the steric and electronic tolerance of the CA active-site rim region.

High-Throughput Screening (HTS) Library Component for Antimalarial and Anticancer Phenotypic Assays

The compound is cataloged as HTS003503 by AKSci at >90% purity, positioning it as a readily available screening deck component . Hydrazinopyridine sulfonamides as a class have demonstrated activity in malaria parasite beta-hematin inhibition assays and cancer cell invasion models, with certain ((3,4-dihydroxybenzylidene)hydrazinyl)pyridine-3-sulfonamide analogs significantly inhibiting tumor cell invasiveness in breast and melanoma lines [2]. Procurement at HTS-grade purity enables cost-effective inclusion in diversity libraries for primary hit identification, with confirmatory testing using higher-purity material (≥97%) from sources such as MolCore.

Medicinal Chemistry Hit-to-Lead Optimization Leveraging Computed Drug-Likeness Properties

With a TPSA of 105 Ų and 4 rotatable bonds, this compound satisfies Veber oral bioavailability criteria [3]. Its molecular weight (292.36 g/mol) and XLogP3 (2.2) place it in a favorable region of drug-like chemical space. The hydrazinyl group provides a versatile synthetic handle for further derivatization—including hydrazone formation, acylation, or heterocyclization—while the 3,5-dimethylphenyl sulfonamide moiety serves as a lipophilic anchor amenable to systematic substitution with bioisosteres. This makes the compound a suitable starting point for hit expansion programs targeting orally bioavailable leads.

Chemical Biology Probe Development Requiring Defined H-Bond Donor Pharmacophore

The presence of three hydrogen bond donors (two from hydrazinyl –NH₂, one from sulfonamide –NH) distinguishes this compound from hydrazone or acyl hydrazide derivatives that have reduced HBD capacity [1]. Chemical biology applications requiring a full complement of H-bond donors for target engagement—such as probing enzyme active sites dependent on sulfonamide NH and hydrazinyl NH₂ coordination—benefit from procurement of the intact 2-hydrazino form. Confirmation of hydrazinyl integrity by 'H-NMR or LC–MS is recommended upon receipt to ensure the free hydrazine moiety has not undergone oxidation during storage.

Quote Request

Request a Quote for N-(3,5-Dimethylphenyl)-2-hydrazinopyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.